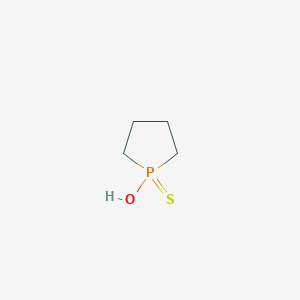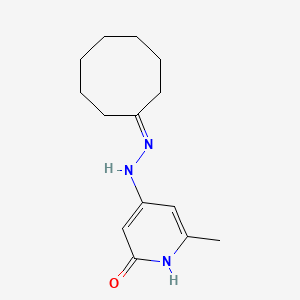
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinone core with a cyclooctylidenehydrazinyl substituent, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2-cyclooctylidenehydrazine with 6-methyl-1H-pyridin-2-one under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require refluxing for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridinone derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridinone compounds.
科学的研究の応用
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential use as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and B-Raf proto-oncogene, serine/threonine kinase (BRAF V600E), which are involved in cell proliferation and survival pathways .
類似化合物との比較
Similar Compounds
- 4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- 4-(2-cyclooctylidenehydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide
Uniqueness
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one stands out due to its specific hydrazinyl substituent, which imparts unique reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
特性
CAS番号 |
61191-28-4 |
|---|---|
分子式 |
C14H21N3O |
分子量 |
247.34 g/mol |
IUPAC名 |
4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C14H21N3O/c1-11-9-13(10-14(18)15-11)17-16-12-7-5-3-2-4-6-8-12/h9-10H,2-8H2,1H3,(H2,15,17,18) |
InChIキー |
DHDDXDKSWNPKBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)N1)NN=C2CCCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


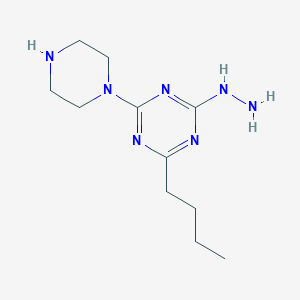
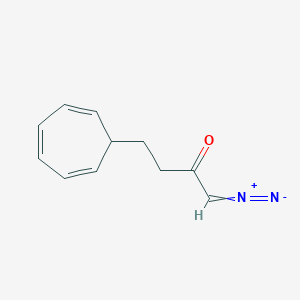
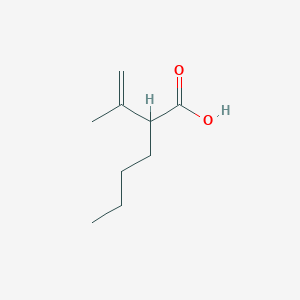
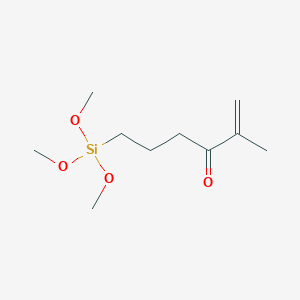

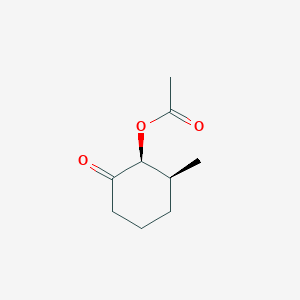
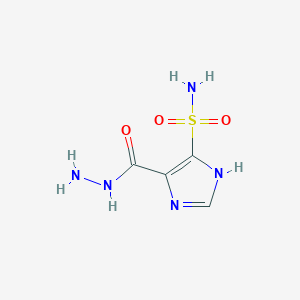

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)

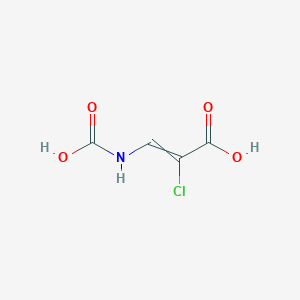

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
